![molecular formula C23H26N6O3S B2382035 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189943-34-7](/img/structure/B2382035.png)
4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity using various assays including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on related compounds, such as 1,2,4-triazole derivatives, has demonstrated promising antimicrobial activities. The synthesis of novel derivatives, including those incorporating piperazine moieties, has been explored to enhance antimicrobial efficacy against various microorganisms. These compounds have been found to possess good to moderate activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
Compounds structurally related to the specified chemical have been investigated for their potential as antihypertensive agents. The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties has led to the identification of derivatives with promising antihypertensive activity. This highlights the potential application of these compounds in the treatment of hypertension (Bayomi et al., 1999).
Anti-inflammatory and Analgesic Agents
A study on benzodifuranyl derivatives, including those derived from thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, has shown significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition, with some showing high COX-2 selectivity and potent analgesic and anti-inflammatory effects. This suggests their potential use in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Anticonvulsant Drug Development
The chemical has been identified as a promising candidate for anticonvulsant drug development under the code name "Epimidin." A new HPLC method for determining related substances in this potential anticonvulsant agent has been developed and validated, indicating the compound's stability and potential efficacy as an anticonvulsant drug (Severina et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are neuronal cells and human microglia cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Eigenschaften
IUPAC Name |
8-ethyl-12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-3-28-22(31)21-18(9-14-33-21)29-19(24-25-23(28)29)7-8-20(30)27-12-10-26(11-13-27)16-5-4-6-17(15-16)32-2/h4-6,9,14-15H,3,7-8,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVEFDRHJCWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

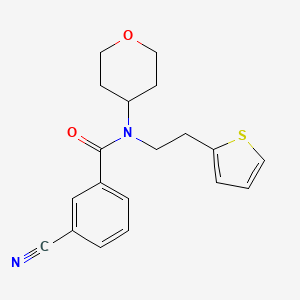
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2381954.png)
![5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B2381955.png)

![3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine](/img/structure/B2381957.png)
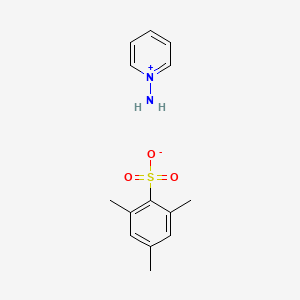

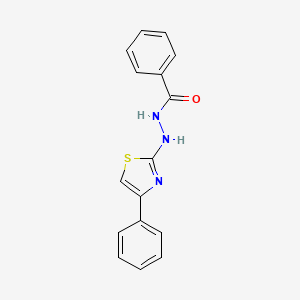
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)
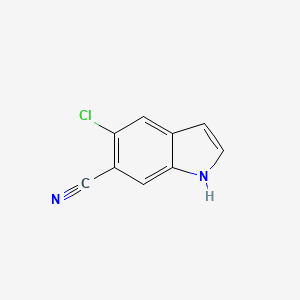
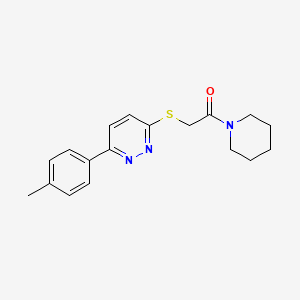

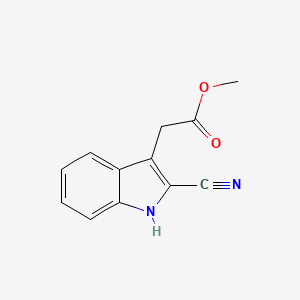
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)